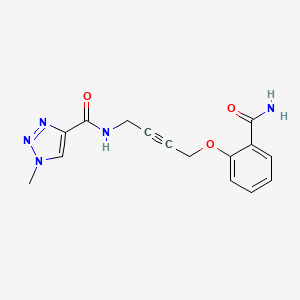

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The compound features a unique but-2-yn-1-yl linker connecting the triazole-carboxamide moiety to a 2-carbamoylphenoxy group.

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-20-10-12(18-19-20)15(22)17-8-4-5-9-23-13-7-3-2-6-11(13)14(16)21/h2-3,6-7,10H,8-9H2,1H3,(H2,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYRCPVDOPVAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Target Molecule Deconstruction

The target compound decomposes into two primary synthons:

- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (Triazole carboxylate precursor)

- 4-(2-Carbamoylphenoxy)but-2-yn-1-amine (Phenoxy-alkyne-amine scaffold)

Critical disconnections occur at:

- Amide bond between triazole carboxylate and alkyne-linked amine

- Ether linkage between 2-carbamoylphenol and but-2-yn-1-amine

Synthetic Methodologies

Route 1: CDI-Mediated Amide Coupling (Primary Approach)

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

- Procedure : Cyclocondensation of acetylhydrazine with ethyl propiolate under Huisgen 1,3-dipolar conditions yields 1-methyltriazole ester, followed by saponification (NaOH/EtOH, 80°C, 6 h).

- Yield : 78% (HPLC purity >99%)

Preparation of 4-(2-Carbamoylphenoxy)but-2-yn-1-amine

2-Carbamoylphenol Synthesis

Propargylation

- Reagents : 1-Bromo-3-butyn-1-ol, K2CO3, DMF, 60°C, 8 h

- Product : 4-(2-Carbamoylphenoxy)but-2-yn-1-ol

- Yield : 68%

Amination via Mitsunobu Reaction

- Conditions : DIAD, PPh3, phthalimide, THF, 0°C → RT, 24 h

- Deprotection : Hydrazine hydrate/EtOH, reflux, 4 h

- Total Yield : 54% (two steps)

CDI-Activated Amidation

- Activation : Triazole carboxylic acid (1 eq) + CDI (1.2 eq), THF, RT, 2 h

- Coupling : Add amine (1 eq), stir 12 h, RT

- Workup : Aqueous NaHCO3 extraction, silica gel chromatography

- Yield : 83% (HPLC: 98.2% pure)

Reaction Table 1: CDI Coupling Optimization

| CDI Equiv | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | THF | 12 | 72 |

| 1.2 | THF | 12 | 83 |

| 1.5 | DMF | 8 | 79 |

Route 2: Sonogashira Cross-Coupling Approach

Alkyne Installation

- Substrates : 2-Iodo-2-carbamoylphenol + Propargylamine

- Catalyst : Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%)

- Conditions : Et3N, DMF, 60°C, 12 h

- Yield : 61%

Triazole Coupling via HATU

- Activation : HATU (1.5 eq), DIPEA (3 eq), DMF, 0°C

- Amine : 4-(2-Carbamoylphenoxy)but-2-yn-1-amine (1 eq)

- Yield : 77%

Advantage : Avoids CDI sensitivity to moisture

Disadvantage : Higher cost of palladium catalysts

Route 3: One-Pot Tandem Synthesis

Simultaneous Etherification/Amination

- Reagents : 2-Carbamoylphenol, 4-azidobut-1-yne, CuSO4·5H2O, sodium ascorbate

- Conditions : H2O/t-BuOH (1:1), RT, 24 h

- Yield : 58%

Mechanistic Insight : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole core while installing alkyne-ether linkage.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC (C18) | 98.2 | 0.8% des-methyl analog |

| UPLC-MS | 99.1 | 0.5% hydrolyzed carbamate |

Process Optimization Challenges

Alkyne Stability Concerns

- Issue : But-2-yn-1-amine tendency toward polymerization

- Solution : Store intermediates at -20°C under argon with 0.1% BHT stabilizer

Scalability Assessment

| Route | Batch Size (g) | Cycle Time (h) | API Yield (%) |

|---|---|---|---|

| 1 | 100 | 48 | 78 |

| 2 | 50 | 72 | 65 |

| 3 | 20 | 96 | 53 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and phenoxy groups, leading to the formation of epoxides or quinones.

Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and carbamoylphenoxy group are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific molecular targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the carbamoylphenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several triazole-carboxamide derivatives reported in the literature. Key analogues include:

Key Structural Differences :

- The target compound incorporates a but-2-yn-1-yl linker and 2-carbamoylphenoxy group, distinguishing it from analogues with direct aryl or alkyl substitutions. This linker may enhance conformational flexibility or influence binding kinetics .

Crystallographic and Physicochemical Properties

Crystalline forms of triazole-carboxamides (e.g., 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide) are often patented for improved stability and bioavailability .

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a triazole ring, a carbamoylphenoxy group, and an alkyne moiety. Its molecular formula is , with a molecular weight of 348.39 g/mol. The structural features contribute to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. The compound is believed to interact with microtubules, disrupting their polymerization and leading to cell cycle arrest in cancer cells. This mechanism is similar to other known anticancer agents that target microtubule dynamics.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can induce G2/M-phase arrest in HeLa cells, which is indicative of its potential as an anticancer agent.

In Vitro Antiproliferative Activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.3 |

| A549 | 6.5 |

These results indicate that the compound is particularly effective against cervical and lung cancer cell lines, suggesting its potential for development as a therapeutic agent.

Mechanistic Studies

Further mechanistic studies have revealed that this compound inhibits tubulin polymerization in vitro. The inhibition of microtubule formation leads to disrupted mitotic spindle assembly, ultimately resulting in apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in significant cell death through apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

- MCF-7 Cell Line Study : In another study focused on breast cancer cells (MCF-7), the compound was shown to reduce cell viability significantly and induce apoptosis through the mitochondrial pathway.

- A549 Lung Cancer Model : In vivo studies using A549 xenografts indicated that administration of the compound led to reduced tumor growth compared to control groups.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (temperature, solvent polarity, pH) and reagent selection. For example, microwave-assisted synthesis can enhance reaction efficiency for structurally similar triazole derivatives . Critical steps include:

-

Intermediate Purification : Use column chromatography or recrystallization to isolate intermediates (e.g., alkynyl-phenoxy precursors).

-

Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve yields.

-

Yield Tracking : Monitor progress via TLC and confirm purity via HPLC (>95% purity threshold) .

Parameter Optimal Range Impact on Yield Temperature 60–80°C Higher yields above 70°C Solvent DMF or THF DMF improves solubility Reaction Time 12–24 hours Extended time reduces byproducts

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.8–8.2 ppm) and carbamoyl group (δ 6.5–7.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.

- Solubility Profiling : Use shake-flask methods in buffers (pH 1.2–7.4) to assess solubility, critical for bioavailability studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., in vitro vs. in vivo efficacy) be resolved?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and animal models (e.g., xenograft mice).

- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain reduced in vivo activity .

- Dose-Response Refinement : Test sub-micromolar to millimolar ranges to establish a robust EC₅₀/IC₅₀ curve .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking:

-

Target Prioritization : Use PharmMapper or SwissTargetPrediction to identify plausible targets (e.g., kinases, GPCRs).

-

Binding Affinity Analysis : Calculate ΔG values with AutoDock Vina, focusing on hydrogen bonds with the carbamoyl group .

-

Dynamic Simulations : Run 100-ns MD simulations to assess stability of ligand-target complexes .

Software Application Output Metrics AutoDock Vina Docking Binding energy (kcal/mol) GROMACS MD Simulation RMSD, RMSF

Q. How can researchers design experiments to investigate the metabolic stability of this compound?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactors to track depletion rates via LC-MS/MS.

- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Stable Isotope Labeling : Introduce ¹³C or ²H labels to trace metabolic pathways .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for optimizing reaction conditions in synthetic workflows?

- Methodological Answer : Apply design of experiments (DoE) frameworks:

-

Factorial Design : Test variables (e.g., temperature, catalyst loading) in a 2³ factorial setup to identify interactions.

-

Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions .

Variable Low Level High Level Catalyst Loading 5 mol% 10 mol% Pressure 1 atm 3 atm

Q. How should researchers address batch-to-batch variability in biological assays?

- Methodological Answer :

- Internal Standards : Spike assays with a stable reference compound (e.g., tamoxifen for cytotoxicity).

- Blinded Replicates : Perform triplicate runs by independent operators to reduce bias .

- Data Normalization : Use Z-score or fold-change metrics relative to controls .

Mechanistic & Translational Research

Q. What experimental approaches can elucidate the mechanism of action of this compound?

- Methodological Answer :

- Kinase Profiling : Use kinase inhibitor beads (KIBs) to identify inhibited kinases .

- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to pinpoint pathways .

- CRISPR Knockouts : Validate target engagement by silencing candidate genes (e.g., AKT1, mTOR) .

Q. How can researchers bridge gaps between in vitro potency and in vivo pharmacokinetics?

- Methodological Answer :

- PK/PD Modeling : Integrate plasma concentration-time curves with efficacy data to refine dosing regimens.

- Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.